molecular formula C15H22N4O2S B2478635 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione CAS No. 374607-45-1

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione

Cat. No.: B2478635
CAS No.: 374607-45-1
M. Wt: 322.43
InChI Key: MDYMGTPVFBXBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, thiols, and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. Its sulfur-containing group, in particular, may lead to unique interactions and reactivity.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-9(2)7-19-11-12(16-14(19)22-8-10(3)4)17(5)15(21)18(6)13(11)20/h10H,1,7-8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYMGTPVFBXBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.